(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol
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Overview
Description
(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol is a chemical compound with a complex structure that includes a chloro-substituted thienopyrimidine ring fused to a cyclobutylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol involves several key steps:
Regioselective Substitution Reaction: The synthesis begins with a regioselective nucleophilic aromatic substitution (SNAr) reaction between (1-aminocyclobutyl)methanol and 2,4-dichloro-6,7-dihydrothieno[3,2-D]pyrimidine.
Suzuki Coupling: A convergent synthesis approach is used to prepare 5-chloro-2-(piperidin-4-yl)pyrimidine via a Suzuki coupling reaction.
Enantioselective Sulfide Oxidation: The final step involves a highly enantioselective sulfide oxidation to yield the chiral nonracemic ®-2-chloro-4-((1-(hydroxymethyl)cyclobutyl)amino)-6,7-dihydrothieno[3,2-D]pyrimidine 5-oxide.
Industrial Production Methods
The industrial production of this compound can be scaled up using the same synthetic routes mentioned above, with optimizations for large-scale reactions. The key aspects include maintaining regioselectivity and enantioselectivity while ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The chloro group in the thienopyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a selective phosphodiesterase 4B (PDE4B) inhibitor, which could have therapeutic applications in treating respiratory diseases.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of (1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol involves its interaction with specific molecular targets:
Phosphodiesterase Inhibition: The compound acts as a selective inhibitor of phosphodiesterase 4B (PDE4B), leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells.
Molecular Pathways: By inhibiting PDE4B, the compound modulates various signaling pathways involved in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Nerandomilast: A selective PDE4B inhibitor with a similar core structure.
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine rings but different substituents.
Uniqueness
(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol is unique due to its specific combination of a chloro-substituted thienopyrimidine ring and a cyclobutylmethanol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1423719-34-9 |
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Molecular Formula |
C11H14ClN3OS |
Molecular Weight |
271.77 g/mol |
IUPAC Name |
[1-[(2-chloro-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino]cyclobutyl]methanol |
InChI |
InChI=1S/C11H14ClN3OS/c12-10-13-7-2-5-17-8(7)9(14-10)15-11(6-16)3-1-4-11/h16H,1-6H2,(H,13,14,15) |
InChI Key |
NTENTDTULMTIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)NC2=NC(=NC3=C2SCC3)Cl |
Origin of Product |
United States |
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